molecular formula C7H6N2O3S B1166379 cinnamomin CAS No. 115742-69-3

cinnamomin

Cat. No.: B1166379
CAS No.: 115742-69-3
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Description

Cinnamomin is a type II ribosome-inactivating protein (RIP) isolated from the seeds of Cinnamomum camphora (camphor tree). Structurally, it comprises two chains:

  • A-chain (271 residues): Exhibits RNA N-glycosidase activity, cleaving an adenine residue from the 28S rRNA of eukaryotic ribosomes, thereby halting protein synthesis .
  • B-chain (264 residues): A glycosylated lectin that facilitates cell entry by binding to glycoconjugates on cell membranes .

This compound shares ~55% sequence identity with ricin and abrin but exhibits significantly lower cytotoxicity . Its dual-chain structure and pH-dependent membrane interaction (enhanced fusogenicity at pH 5.0) are critical for its biological activity . Notably, this compound also serves as a storage protein in camphor tree seeds, with expression peaking during seed maturation .

Properties

CAS No.

115742-69-3

Molecular Formula

C7H6N2O3S

Synonyms

cinnamomin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Type II RIPs

Cinnamomin belongs to the type II RIP family, which includes ricin, abrin, ebulin l, and nigrin b. Key comparisons are summarized below:

Table 1: Structural and Functional Properties of Type II RIPs
Property This compound Ricin Ebulin l Nigrin b
Source Cinnamomum camphora Ricinus communis Sambucus ebulus Sambucus nigra
Molecular Weight ~60 kDa ~62-65 kDa ~56 kDa ~58 kDa
Cytotoxicity (IC₅₀) ~10⁻⁷ M (HeLa cells) ~10⁻¹² M (HeLa cells) ~10⁻⁸ M (HeLa cells) ~10⁻⁹ M (HeLa cells)
B-Chain Binding GalNAc-specific lectin Galactose-specific Galactose-specific GalNAc-specific
Key Functional Role Storage protein; low toxicity Extreme toxicity Moderate toxicity Insecticidal activity
References

Key Findings :

  • Cytotoxicity : this compound is 10⁵-fold less toxic than ricin due to its B-chain's weaker affinity for cell receptors and inefficient intracellular trafficking .
  • Receptor Specificity : Unlike ricin and ebulin l (galactose-binding), this compound binds to GalNAc residues , a trait shared with nigrin b .
  • pH-Dependent Activity : this compound uniquely undergoes conformational changes at low pH (e.g., in endosomes), exposing hydrophobic regions that enhance membrane fusion—a mechanism critical for its subcellular trafficking .

Comparison with Elicitins (β-Cinnamomin)

Naming Clarification : A distinct protein named β-cinnamomin is an elicitin secreted by the oomycete Phytophthora cinnamomi. Despite the shared name, it is unrelated to the plant-derived RIP this compound.

Table 2: this compound (RIP) vs. β-Cinnamomin (Elcitin)
Property This compound (RIP) β-Cinnamomin (Elcitin)
Source Cinnamomum camphora Phytophthora cinnamomi
Function Ribosome inactivation Sterol carrier; plant defense elicitor
Role in Pathogenesis Non-toxic to plants Enhances fungal virulence
Key Studies Seed storage protein Silencing reduces fungal root colonization
References

Enzymatic Activity Comparison

This compound’s A-chain shares catalytic residues (e.g., Tyr-123, Glu-177) with ricin and abrin but shows reduced enzymatic efficiency. Mutagenesis studies reveal that substitutions at these residues reduce activity by 8–50-fold .

Table 3: Enzymatic Properties of RIP A-Chains
RIP Catalytic Residues Substrate Specificity Inhibitor Sensitivity
This compound Tyr-123, Glu-177 Eukaryotic 28S rRNA Sensitive to ATP/S-140
Ricin Tyr-80, Glu-177 Eukaryotic 28S rRNA Resistant to ATP/S-140
References

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